molecular formula C12H13BrF3NO3 B1380068 3-[(4-Bromobenzyl)oxy]azetidine trifluoroacetate CAS No. 1425040-12-5

3-[(4-Bromobenzyl)oxy]azetidine trifluoroacetate

Cat. No.: B1380068
CAS No.: 1425040-12-5
M. Wt: 356.14 g/mol
InChI Key: DNKTTWDNSAUJCD-UHFFFAOYSA-N
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Description

3-[(4-Bromobenzyl)oxy]azetidine trifluoroacetate is a chemical compound with the molecular formula C12H13BrF3NO3 and a molecular weight of 356.14 g/mol.

Preparation Methods

The synthesis of 3-[(4-Bromobenzyl)oxy]azetidine trifluoroacetate typically involves the reaction of 4-bromobenzyl alcohol with azetidine in the presence of a suitable base, followed by the addition of trifluoroacetic acid to form the trifluoroacetate salt . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-[(4-Bromobenzyl)oxy]azetidine trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

3-[(4-Bromobenzyl)oxy]azetidine trifluoroacetate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is utilized in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs or treatments for diseases, often involves this compound.

    Industry: It is employed in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-[(4-Bromobenzyl)oxy]azetidine trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

3-[(4-Bromobenzyl)oxy]azetidine trifluoroacetate can be compared with other similar compounds, such as:

    3-[(4-Chlorobenzyl)oxy]azetidine trifluoroacetate: This compound has a chlorine atom instead of a bromine atom, which can lead to differences in reactivity and biological activity.

    3-[(4-Methylbenzyl)oxy]azetidine trifluoroacetate: The presence of a methyl group instead of a bromine atom can result in variations in chemical properties and applications.

    3-[(4-Fluorobenzyl)oxy]azetidine trifluoroacetate: The fluorine atom can impart different electronic and steric effects compared to the bromine atom, affecting the compound’s behavior in reactions.

Properties

IUPAC Name

3-[(4-bromophenyl)methoxy]azetidine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO.C2HF3O2/c11-9-3-1-8(2-4-9)7-13-10-5-12-6-10;3-2(4,5)1(6)7/h1-4,10,12H,5-7H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKTTWDNSAUJCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OCC2=CC=C(C=C2)Br.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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